N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide is a compound that belongs to the bipyridine family Bipyridine derivatives are known for their extensive applications in various fields such as chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide typically involves the coupling of 2,3’-bipyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are commonly employed. These methods provide high yields and are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzoic acid, while reduction may produce N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzylamine.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the development of supramolecular structures.
Phenanthroline: Another nitrogen-containing heterocycle with similar coordination properties.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide is unique due to its specific substitution pattern on the bipyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-5-2-3-7-17(14)19(23)22-12-15-8-10-21-18(11-15)16-6-4-9-20-13-16/h2-11,13H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZDPCADFNQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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